Triacontyl acetate

Übersicht

Beschreibung

Triacontyl acetate, also known as 1-Triacontanol acetate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular formula of Triacontyl acetate is C32H64O2 . Its molecular weight is 480.85 . The IUPAC Standard InChI is InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-32(2)33/h3-31H2,1-2H3 .Physical And Chemical Properties Analysis

Triacontyl acetate has a molecular weight of 480.85 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

1. Plant Growth and Physiology

- Growth Promotion in Mentha Arvensis : Triacontanol, including derivatives like triacontyl acetate, has been shown to significantly enhance growth and physiological attributes in Mentha arvensis, a plant with therapeutic properties. This includes increased yield and quality, as well as enhanced active constituents like menthol and menthyl acetate (Naeem et al., 2011).

- Regulation of Plant Growth : Triacontanol is known to regulate several physiological and biochemical processes in plants, potentially increasing crop yield. However, its efficacy in the U.S. has been inconsistent (Ries & Stutte, 1985).

2. Agricultural and Horticultural Crops

- Improvement in Crop Production : Research suggests that triacontanol enhances growth, yield, photosynthesis, and various other physiological factors in crops, potentially maximizing the genetic potential of plants (Naeem et al., 2012).

3. Analytical and Environmental Applications

- Sorbent for Polycyclic Aromatic Hydrocarbons : Triacontyl-modified silica gel has been developed as an effective sorbent for the preconcentration of polycyclic aromatic hydrocarbons in water samples, indicating its utility in environmental analysis (Liu et al., 2010).

4. Chromatography and Chemical Analysis

- Separation and Purification : Triacontyl-functionalized monolithic silica has been used in reversed-phase capillary liquid chromatography, showing promise in separating isomeric solutes (Chen et al., 2009).

- Retention Property in Gas Chromatography : Triacontyl groups bonded with silica gel demonstrate effective retention properties, making them useful in gas chromatography for the analysis of various compounds (Nakagama et al., 2003).

5. Biotechnological Applications

- Enhancing Secondary Metabolite Production : In Dracocephalum forrestii culture, triacontanol has been shown to stimulate growth and secondary metabolite production, indicating its potential in biotechnological applications (Weremczuk-Jezyna et al., 2022)

Eigenschaften

IUPAC Name |

triacontyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-32(2)33/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQVOKLGCDAZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

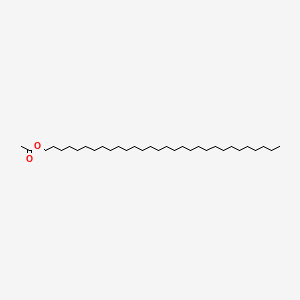

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194579 | |

| Record name | 1-Triacontanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triacontyl acetate | |

CAS RN |

41755-58-2 | |

| Record name | 1-Triacontanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Triacontanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.